Sigma‑1 Receptor Binding Affinity: Moderate Nanomolar Ki Compared with Sub‑Nanomolar Dual‑Target Analogs
The target compound exhibits a sigma‑1 receptor binding affinity (Ki) of 26 nM in a guinea pig brain membrane assay using [³H]‑(+)‑pentazocine as the radioligand [1]. In contrast, a structurally optimized dual‑target arylpiperazine derivative (compound 27) reported in a 2021 study demonstrates a sigma‑1 Ki of 0.27 nM, representing an approximately 96‑fold higher affinity [2]. This quantitative difference defines the target compound as a moderate‑affinity sigma‑1 ligand suitable for experiments where sub‑nanomolar potency is not required or where a distinct selectivity window is desired.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Compound 27 (dual 5‑HT₁A/sigma‑1 arylpiperazine): Ki = 0.27 nM |
| Quantified Difference | 96‑fold lower affinity for target compound |
| Conditions | [³H]‑(+)‑pentazocine binding, guinea pig brain membranes |
Why This Matters
The moderate sigma‑1 affinity distinguishes this compound from ultra‑high‑affinity analogs, enabling its use as a reference ligand in assays requiring a defined, mid‑range binding benchmark.
- [1] Hudkins RL, Mailman RB, DeHaven-Hudkins DL. Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. J Med Chem. 1994;37(13):1964-1970. doi:10.1021/jm00039a008. PMID: 8027978. View Source
- [2] Ni YN, Du XL, Wang T, et al. Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Pharmaceutical Fronts. 2021;3(4):e183-e193. doi:10.1055/s-0041-1740410. View Source
